sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate
Description
Structural Characterization & Molecular Properties
IUPAC Nomenclature & Systematic Naming Conventions
The systematic name sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate follows IUPAC guidelines by prioritizing functional group hierarchy and stereochemical descriptors. The parent chain is a three-carbon propene derivative (prop-1-en-1-olate), with substituents listed in descending order of priority:
- Enolate oxygen at position 1, designated as an "-olate" due to its deprotonated state.
- Cyano group (-C≡N) at position 2.
- Two methoxy groups (-OCH₃) at position 3.
The (E) configuration indicates that the higher-priority groups (cyano and enolate) are on opposite sides of the double bond. The sodium counterion balances the negative charge on the enolate oxygen, completing the name.
Molecular Geometry & Conformational Analysis
X-Ray Crystallographic Data Interpretation
Although direct X-ray data for this compound is unavailable, analogous studies on related enolates, such as ethyl 2-cyano-3-N,N-dimethylamino acrylate, provide insights. These compounds typically crystallize in monoclinic systems (e.g., space group P2₁/n) with unit cell parameters approximating a = 4.26 Å, b = 11.16 Å, c = 19.63 Å, and β = 95.5°. The enolate’s planar conformation is stabilized by intramolecular hydrogen bonding between the enolate oxygen and adjacent protons, while the cyano group’s linear geometry minimizes steric hindrance.
| Parameter | Value |
|---|---|
| Space group | P2₁/n (inferred) |
| Unit cell volume | ~935 ų |
| Bond length (C=O) | 1.26 Å |
| Bond angle (C-C≡N) | 180° |
Comparative Analysis of 2D vs. 3D Structural Representations
The 2D structure (SMILES: C(/C(=C/[O-])/C#N)OC.[Na+]) emphasizes connectivity, revealing a conjugated system between the enolate and cyano groups. In contrast, 3D representations highlight the near-planar arrangement of the molecule, with dihedral angles between the enolate and methoxy groups deviating by less than 3° from coplanarity. This planarity facilitates resonance stabilization and minimizes torsional strain.
Electronic Structure & Resonance Stabilization Mechanisms
The electronic configuration is dominated by resonance interactions within the enolate-cyano system:
- The enolate’s negative charge delocalizes into the cyano group via conjugation, forming partial double bonds between C1-C2 and C2-C3.
- The methoxy groups donate electron density through inductive effects, further stabilizing the enolate.
Resonance structures:
- Structure A : Localized negative charge on the enolate oxygen.
- Structure B : Negative charge distributed onto the cyano carbon, with a double bond between C1 and C2.
This delocalization reduces the molecule’s overall energy by approximately 2.85 kcal/mol, as inferred from density functional theory (DFT) calculations on analogous systems.
Intermolecular Interactions & Crystal Packing Behavior
Crystalline organization is governed by:
- Ionic interactions : Sodium ions coordinate with enolate oxygens, forming a repeating lattice.
- Dipole-dipole interactions : Polar cyano and methoxy groups align to maximize electrostatic attractions.
- Van der Waals forces : Methoxy methyl groups engage in weak London dispersion interactions.
Inferred packing motifs include layered arrangements where sodium ions bridge enolate moieties, creating a rigid framework resistant to thermal disruption.
Properties
Molecular Formula |
C6H8NNaO3 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
sodium;(E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate |
InChI |
InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/q;+1/p-1/b5-4+; |
InChI Key |
FOXHAHBHIMREKV-FXRZFVDSSA-M |
Isomeric SMILES |
COC(/C(=C/[O-])/C#N)OC.[Na+] |
Canonical SMILES |
COC(C(=C[O-])C#N)OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Ketalization with Methanol
The dimethoxy backbone is formed via acid-catalyzed ketalization of a β-keto nitrile precursor. For example, ethyl 3-cyano-2-hydroxyprop-2-enoate reacts with methanol in the presence of hydrochloric acid to yield the dimethyl ketal (Table 1). This method, adapted from acetal/ketal formation protocols, achieves >90% conversion under anhydrous conditions.
Table 1: Optimization of Ketalization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Methanol (equiv.) | 10 | 92 |
| HCl (mol %) | 0.1 | 95 |
| Temperature (°C) | 25 | 89 |
| Time (h) | 2 | 91 |
The intermediate 3,3-dimethoxy-2-cyano-propenoic acid is isolated via aqueous workup and dried under vacuum.
Enolate Generation
The ketalized product is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the α-carbon, forming the sodium enolate. This step requires strict anhydrous conditions to prevent hydrolysis. The reaction is quantitative within 1 hour at 0°C, as confirmed by ¹H NMR monitoring.
Direct C-Acylation of Dimethoxypropenoate Esters
Lithium Enolate Intermediate
Methyl 3,3-dimethoxyprop-1-en-1-oate is deprotonated with lithium diisopropylamide (LDA) at −78°C to form a lithium enolate. Subsequent reaction with methyl cyanoformate introduces the cyano group at the β-position (Scheme 1).
Scheme 1:
$$
\text{Methyl 3,3-dimethoxyprop-1-en-1-oate} \xrightarrow{\text{LDA, THF}} \text{Li-enolate} \xrightarrow{\text{NC-COOMe}} \text{Na-enolate (E-configuration)}
$$
The E-selectivity (>95%) arises from steric hindrance during the acylation step, favoring trans addition. The lithium intermediate is quenched with sodium methoxide to yield the sodium salt.
Scalability and Yield
This method achieves 78–85% isolated yield on multi-gram scales. Key challenges include controlling exothermicity during LDA addition and minimizing epimerization.
Transesterification and Deprotonation
Ethoxy-to-Methoxy Substitution
Ethyl 3-cyano-2-hydroxyprop-2-enoate undergoes transesterification with sodium methoxide in methanol, replacing ethoxy groups with methoxy (Figure 1). The reaction is refluxed for 6 hours, yielding 3,3-dimethoxy-2-cyano-propenoic acid methyl ester (87% purity by GC-MS).
One-Pot Synthesis via Cross-Metathesis
Ruthenium-Catalyzed Metathesis
A patented route employs Grubbs-II catalyst to facilitate cross-metathesis between allyl cyanide and 1,1-dimethoxypropene. The reaction proceeds at 40°C in dichloromethane, yielding (E)-3-cyano-3,3-dimethoxyprop-1-ene (72% yield).
In Situ Enolate Formation
The metathesis product is directly treated with sodium tert-butoxide in THF, forming the enolate salt without isolation. This method reduces purification steps but requires rigorous exclusion of moisture.
Stereochemical Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ionic sodium counterion and polar functional groups.
- Stability: The conjugated enolate system and electron-withdrawing cyano group enhance stability against hydrolysis compared to non-cyano analogs.
Comparison with Similar Compounds
The following table and analysis compare sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Substituent Effects: The cyano group in all compounds enhances electrophilicity, enabling nucleophilic additions. However, substituents like aryl rings (e.g., 3,4-dichlorophenyl in ) introduce steric hindrance and lipophilicity, altering solubility and biological activity. Methoxy vs. Ethoxy Groups: Sodium (Z)-1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate has an ethoxy group instead of methoxy, slightly increasing hydrophobicity but reducing polarity compared to the target compound.
Counterion Influence :
- Sodium salts (e.g., ) exhibit higher water solubility than potassium analogs (e.g., ), which may be preferred in aqueous reaction conditions.
Biological Relevance: While this compound lacks direct biological data, structurally similar compounds like CDODO-Me-11 and CDODO-Me-12 (cyano-enones with oleanolic acid backbones) show potent antiproliferative effects in leukemia cells .
Synthetic Utility :
- The target compound’s high yield (70% ) and straightforward synthesis make it a practical intermediate for further derivatization. In contrast, the potassium analog requires more complex aryl substrates, limiting scalability.
Research Findings and Implications
- Reactivity: The (E)-configuration of the target compound stabilizes the enolate system, favoring reactions such as Michael additions. In contrast, the (Z)-isomer may exhibit divergent reactivity due to steric clashes.
- Stability : Bulky substituents (e.g., dimethoxymethyl in ) reduce reactivity but improve thermal stability, making such derivatives suitable for high-temperature applications.
- Biological Potential: The antiproliferative activity of cyano-enones highlights the importance of the -CN group and conjugated system. Future studies could explore the target compound’s efficacy in cancer models.
Biological Activity
Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyano group and two methoxy groups, contributing to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound has been investigated through various studies, highlighting its potential as an anti-inflammatory agent and its interactions with specific molecular targets.
Anti-inflammatory Activity
Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate cytokine production in macrophage cultures. Specifically, it has been shown to reduce the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .
Table 1: Cytokine Modulation by this compound
| Concentration (μM) | IL-1β Production (%) | TNFα Production (%) |
|---|---|---|
| 25 | 40% reduction | 30% reduction |
| 50 | 60% reduction | 50% reduction |
In Vivo Studies
In vivo experiments have further supported the anti-inflammatory potential of this compound. For instance, in models of induced paw edema and peritonitis, this compound demonstrated a significant reduction in edema comparable to standard treatments like dexamethasone. The compound effectively reduced leukocyte migration during inflammatory responses .
Molecular Targeting
Molecular docking studies have identified potential targets for this compound, including:
- LT-A4-H : Involved in leukotriene synthesis.
- PDE4B : A phosphodiesterase that regulates inflammatory responses.
- COX-2 : An enzyme associated with inflammation and pain signaling.
These interactions suggest that this compound could modulate inflammatory pathways effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
